4-(cyanomethanesulfinyl)benzoic acid
Description
Properties
CAS No. |
1184195-99-0 |
|---|---|
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Cyanomethanesulfinyl Benzoic Acid and Its Analogues
Precursor Synthesis and Building Block Elaboration
The assembly of 4-(cyanomethanesulfinyl)benzoic acid begins with the synthesis of its precursors, which involves the formation of the benzoic acid core and the subsequent attachment of the sulfur-containing side chain.
Synthesis of the Aromatic Benzoic Acid Core
The foundational benzoic acid scaffold can be prepared through various established organic chemistry transformations. A common and economically viable starting material is p-chlorobenzoic acid. This precursor can be converted to 4-mercaptobenzoic acid, a key intermediate for introducing the sulfur functionality. One effective method involves the reaction of p-chlorobenzoic acid with thiourea (B124793) in the presence of a catalyst such as iodine, followed by hydrolysis. google.com This reaction proceeds through the formation of an isothiouronium salt, which is then cleaved to yield the desired thiol.
Another approach starts from 4-chlorobenzoic acid and involves a reaction with sodium methyl mercaptide to produce 4-(methylthio)benzoic acid. google.com While this method introduces a methylthio group, it establishes the crucial carbon-sulfur bond at the 4-position of the benzoic acid ring.
Introduction of the Cyano- and Sulfinyl-Containing Side Chain
With the 4-mercaptobenzoic acid in hand, the next critical step is the introduction of the cyanomethyl group to the sulfur atom. This is typically achieved through an S-alkylation reaction. The thiol group of 4-mercaptobenzoic acid is deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile. The subsequent reaction with an electrophile such as chloroacetonitrile (B46850) introduces the cyanomethyl moiety, yielding the sulfide (B99878) precursor, 4-(cyanomethylthio)benzoic acid. The general reactivity of chloroacetonitrile in alkylating nitrogen-based nucleophiles like diphenylamines suggests its suitability for this transformation with sulfur nucleophiles. researchgate.net
Formation of the Sulfinyl Moiety in this compound
The conversion of the sulfide precursor, 4-(cyanomethylthio)benzoic acid, to the target sulfoxide (B87167), this compound, is the cornerstone of this synthesis. This transformation requires a controlled oxidation to prevent over-oxidation to the corresponding sulfone.
Controlled Oxidation Pathways for Sulfide Precursors to Sulfinyl
A variety of reagents and catalytic systems have been developed for the selective oxidation of sulfides to sulfoxides. These methods aim to deliver a single oxygen atom to the sulfur center with high chemoselectivity.
Commonly employed oxidizing agents include hydrogen peroxide, often in the presence of a metal catalyst. Catalytic systems based on transition metals such as titanium, molybdenum, and zirconium have proven effective for this purpose. researchgate.netfrontiersin.orgnih.gov For instance, heterogeneous catalysts like titanium sulfate (B86663) supported on graphene oxide foam have been used for the efficient oxidation of various aryl alkyl sulfides to their corresponding sulfoxides using 30% hydrogen peroxide. researchgate.net Similarly, zirconium-containing polyoxometalates grafted on graphene oxide have demonstrated high catalytic activity for sulfide oxidation under mild conditions. nih.gov Photochemical methods, which utilize light as an energy source for aerobic oxidation, offer a green and sustainable alternative for this transformation. rsc.org
The choice of oxidant and reaction conditions is crucial to minimize the formation of the sulfone byproduct. The table below summarizes various catalytic systems applicable to the controlled oxidation of aryl sulfides.
| Catalyst System | Oxidant | Solvent | Key Features |
| Titanium sulfate on Graphene Oxide Foam | 30% H₂O₂ | Methanol (B129727) | Heterogeneous, recyclable catalyst. |
| Zr/SiW₁₂/GO Composite | H₂O₂ | Solvent-free | Mild conditions, high stability. nih.gov |
| Peroxotungstate-modified Polymer | H₂O₂ | Ethanol | High conversion and selectivity. frontiersin.org |
| Photochemical (catalyst-free) | Air | 2-Me-THF | Green and sustainable method. rsc.org |
Stereocontrol in Sulfinyl Group Formation
The sulfinyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Achieving stereocontrol in the oxidation of the prochiral sulfide is a significant challenge and a key focus in modern asymmetric synthesis.
Several strategies have been developed to induce enantioselectivity in sulfide oxidation. One major approach involves the use of chiral metal complexes as catalysts. For example, chiral titanium and vanadium complexes have been successfully employed for the asymmetric oxidation of thioethers. The use of chiral ligands coordinates to the metal center, creating a chiral environment that directs the oxidation to one face of the sulfur atom, leading to an excess of one enantiomer of the sulfoxide.
Another powerful method for stereoselective sulfoxidation is the use of biocatalysts. Enzymes such as monooxygenases can catalyze the oxidation of sulfides with high enantioselectivity under mild reaction conditions. This approach is often lauded for its environmental friendliness and high degree of stereocontrol.
The use of chiral auxiliaries is a classical yet effective strategy. A chiral auxiliary can be temporarily attached to the substrate, directing the oxidation stereoselectively. Subsequent removal of the auxiliary provides the enantiomerically enriched sulfoxide.
Integration of the Cyano Functionality
The cyano group is an integral part of the target molecule's structure and is introduced early in the synthetic sequence through the alkylation of 4-mercaptobenzoic acid with chloroacetonitrile, as detailed in section 2.1.2. The presence of the cyano group is generally well-tolerated in the subsequent oxidation step. The electron-withdrawing nature of the cyano group can influence the reactivity of the sulfide, but it does not typically interfere with the oxidation process itself.
The synthesis of 4-cyanobenzoic acid derivatives, in a broader context, can also be achieved through methods like the Sandmeyer reaction, where an amino group is converted to a cyano group via a diazonium salt intermediate. However, for the specific synthesis of this compound, the direct alkylation of the thiol with a cyanomethylating agent is the more direct and efficient route to incorporate the cyanomethylthio side chain.
Nitrile Formation Routes in Functionalized Benzoic Acids
The conversion of a carboxylic acid group on a functionalized benzene (B151609) ring into a nitrile is a key transformation in the synthesis of various aromatic nitriles. Several methods exist for this conversion, often involving the dehydration of an intermediate amide or the direct transformation of the carboxylic acid.
One common route is the conversion of the benzoic acid to a primary amide, followed by dehydration. libretexts.org This dehydration can be accomplished using a range of reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org For instance, primary amides can be effectively converted to nitriles by treatment with cyanuric chloride in DMF. youtube.com
Direct conversion of carboxylic acids to nitriles is also possible, circumventing the need to isolate the amide intermediate. One such method is the acid-nitrile exchange reaction, which involves heating the carboxylic acid with a nitrile, such as acetonitrile (B52724), often under high temperatures and pressures. acs.org A continuous-flow protocol for this reaction has been developed, allowing for the synthesis of benzonitrile (B105546) from benzoic acid at 350 °C and 65 bar without a catalyst. acs.org Another approach involves the reaction of ammonium (B1175870) carboxylates in the presence of ammonia (B1221849) and a catalyst at high temperatures. youtube.com More recently, a novel method utilizing paired electrosynthesis in liquid ammonia has been reported for the direct cyanation of benzoic acid to benzonitrile at room temperature, offering a greener alternative. rsc.org
Sequential Cyanation Strategies for Aromatic Systems
Sequential cyanation provides a powerful tool for introducing a cyano group onto an aromatic ring with high regioselectivity. These strategies often involve the initial introduction of a functional group that then facilitates the introduction of the nitrile.
A notable modern example is the use of aryl thianthrenium salts for nickel-catalyzed C-H cyanation. acs.orgresearchgate.net This method involves a sequential process of thianthrenation of the aromatic C-H bond, followed by a nickel-catalyzed cyanation reaction. This approach is advantageous as it allows for the selective functionalization of arenes and can be applied in late-stage synthesis. acs.orgresearchgate.net The reaction is driven by an inexpensive and stable nickel catalyst (NiCl₂·6H₂O) and has been shown to be scalable. acs.orgresearchgate.net
Classical methods such as the Sandmeyer reaction also represent a sequential strategy. This involves the diazotization of an amino group on the benzoic acid ring, followed by treatment with a copper(I) cyanide to introduce the nitrile group. This multi-step process allows for precise control over the position of the cyano group.
Another strategy involves the electrophilic palladation of arenes. This process uses a palladium(II) complex to activate a C-H bond, which can then be exchanged for a cyanide group. Re-oxidation of the palladium catalyst is often required, using oxidants like silver(I) or copper(II). youtube.com
Advanced Synthetic Methodologies
The synthesis of complex aromatic nitriles like this compound benefits from advanced methodologies that offer improved efficiency, selectivity, and sustainability. These include the development of novel catalytic systems and the adoption of green chemistry principles.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, and the formation of the cyano group is no exception. While no specific catalytic synthesis for this compound is detailed in the provided results, analogous catalytic cyanations of aromatic systems are well-documented and applicable.
Nickel-catalyzed cyanation of aryl thianthrenium salts, as mentioned previously, is a significant advancement. acs.orgresearchgate.net The use of an air-stable and inexpensive NiCl₂·6H₂O catalyst makes this a practical method for constructing various aromatic nitriles. researchgate.net Mechanistic studies suggest the involvement of aryl radicals in this process. acs.org
Palladium-catalyzed cyanation reactions are also widely used. These can involve the coupling of aryl halides or triflates with a cyanide source. Ligand design is often crucial for achieving high yields and selectivity in these reactions. youtube.com For example, ligand-promoted, non-directed C-H cyanation has been achieved using Pd(II) with specially designed pyridine (B92270) or quinoline (B57606) ligands. acs.org
Copper-mediated cyanation is another important tool. These reactions can utilize various cyanide sources and have been applied to the cyanation of aryl halides and aryl boronic acids. acs.org A highly efficient Cu/TEMPO system has been discovered for acetonitrile C-CN bond cleavage, where TEMPO acts as an inexpensive oxidant, enabling the reaction to be catalytic in copper. researchgate.net
The table below summarizes some catalytic approaches relevant to aromatic cyanation.
| Catalytic System | Substrate Type | Key Features |
| NiCl₂·6H₂O / Zn | Aryl Thianthrenium Salts | Inexpensive catalyst, high selectivity, scalable. acs.orgresearchgate.net |
| Pd(II) / Pyridine Ligands | Arenes (non-directed) | Achieves C-H cyanation without a directing group. acs.org |
| Cu/TEMPO | Acetonitrile | Uses an inexpensive oxidant, catalytic in copper. researchgate.net |
| Cobalt Acetate / NaBr | Tolyl-oxadiazoles | Catalytic oxidation of a methyl group to a carboxylic acid. researchgate.net |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A prime example of a green approach to nitrile synthesis is the direct cyanation of benzoic acid using paired electrosynthesis in liquid ammonia. rsc.org This method operates at room temperature and avoids the use of toxic reagents or expensive metal catalysts. The process involves the electrochemical reduction of benzoic acid to benzyl (B1604629) alcohol at the cathode and the oxidation of an iodide salt at the anode, followed by a chemical reaction in solution to form the benzonitrile. rsc.org
Another green strategy is the use of continuous-flow systems. The catalyst-free, high-temperature/high-pressure synthesis of nitriles from carboxylic acids in supercritical acetonitrile is a notable example. acs.org This method minimizes solvent waste as acetonitrile serves as both the solvent and a reactant. Continuous-flow processing also offers benefits in terms of safety, scalability, and process control.
The principles of green chemistry applicable to the synthesis of this compound and its analogues are highlighted below.
| Green Chemistry Principle | Application in Nitrile Synthesis |
| Atom Economy | Direct C-H cyanation minimizes the generation of byproducts compared to classical multi-step syntheses. |
| Use of Safer Solvents and Reagents | Electrosynthesis in liquid ammonia avoids toxic cyanide reagents. rsc.org Water can be used as a solvent in some catalytic systems. |
| Energy Efficiency | Photoredox catalysis can enable reactions at ambient temperature. scielo.br Electrosynthesis operates at room temperature. rsc.org |
| Catalysis | Catalytic routes (e.g., using Ni, Pd, Cu) are preferred over stoichiometric reagents to minimize waste. acs.orgresearchgate.netacs.org |
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
Optimizing a synthetic route is crucial for making a process viable for large-scale production. This involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
For the synthesis of a molecule like this compound, key parameters for optimization would include the choice of catalyst, solvent, temperature, reaction time, and the nature of the starting materials. For instance, in catalytic cyanations, the choice of ligand can dramatically influence the outcome. In palladium-catalyzed reactions, ligands can affect the rate of reductive elimination and prevent catalyst deactivation. youtube.com
The concentration of reagents can also be a critical factor for selectivity. In one reported cyanation, the concentration of the cyanide reagent determined the position of cyanation on the molecule, with high concentrations favoring one isomer and low concentrations favoring another. scielo.br
In the context of multi-step syntheses, such as those starting from a substituted toluene, the optimization of each step is important. For example, in the oxidation of a methyl group to a carboxylic acid, the choice of catalytic system and reaction conditions (e.g., temperature) can significantly impact the yield. A study on the oxidation of tolyl-substituted oxadiazoles (B1248032) found that a cobalt acetate/NaBr catalyst system at 95 °C gave a 94% yield of the corresponding benzoic acid. researchgate.net
The following table presents an example of reaction optimization from the literature, demonstrating the effect of temperature on yield.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | Low |
| 2 | 45 | Moderate |
| 3 | 95 | 94 |
| (Data adapted from a study on the catalytic oxidation of a tolyl-oxadiazole to the corresponding benzoic acid) researchgate.net |
This systematic approach to optimization is essential for developing robust, efficient, and selective synthetic pathways for complex target molecules.
Comprehensive Spectroscopic and Structural Elucidation of 4 Cyanomethanesulfinyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(cyanomethanesulfinyl)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the acidic proton of the carboxylic acid.
Aromatic Protons: The benzene (B151609) ring is substituted at the 1 and 4 positions. This substitution pattern will result in a characteristic AA'BB' system for the four aromatic protons. The protons ortho to the electron-withdrawing carboxylic acid group (H-2 and H-6) are expected to be deshielded and appear as a doublet at a downfield chemical shift, likely in the range of δ 8.0-8.2 ppm. The protons ortho to the cyanomethanesulfinyl group (H-3 and H-5) will also form a doublet, but at a slightly more upfield position, anticipated to be in the range of δ 7.6-7.8 ppm. The coupling constant between these adjacent protons would be in the typical range for ortho coupling (J = 7-9 Hz).
Methylene Protons: The two protons of the cyanomethylene group (-CH₂CN) are adjacent to the chiral sulfinyl group. This makes them diastereotopic, and they are therefore expected to be chemically non-equivalent. This non-equivalence would result in two separate signals, likely appearing as a pair of doublets (an AB quartet) in the region of δ 3.5-4.5 ppm. The geminal coupling constant between these protons would be in the range of 12-18 Hz.
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its exact position can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about all the unique carbon environments in the molecule.
Aromatic Carbons: Due to the substitution pattern, four distinct signals are expected for the aromatic carbons. The carbon atom attached to the carboxylic acid group (C-1) would be significantly deshielded, with an expected chemical shift in the range of δ 130-135 ppm. The carbon atom bonded to the cyanomethanesulfinyl group (C-4) is also expected to be downfield, likely in the range of δ 140-145 ppm. The carbons ortho to the carboxylic acid (C-2 and C-6) will be in the δ 128-132 ppm range, while the carbons ortho to the cyanomethanesulfinyl group (C-3 and C-5) are expected around δ 125-128 ppm.
Methylene Carbon: The carbon of the cyanomethylene group (-CH₂CN) is expected to have a chemical shift in the range of δ 40-50 ppm.
Cyano Carbon: The carbon of the nitrile group (-CN) typically appears in the region of δ 115-120 ppm.
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group (-COOH) is the most deshielded carbon in the molecule, with an expected chemical shift in the range of δ 165-175 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -COOH | > 10 (broad s) | 165 - 175 |
| Aromatic H-2, H-6 | 8.0 - 8.2 (d, J ≈ 8 Hz) | 128 - 132 |
| Aromatic H-3, H-5 | 7.6 - 7.8 (d, J ≈ 8 Hz) | 125 - 128 |
| -CH₂CN | 3.5 - 4.5 (AB quartet) | 40 - 50 |
| -CN | - | 115 - 120 |
| Aromatic C-1 | - | 130 - 135 |
| Aromatic C-4 | - | 140 - 145 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, several 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. This would clearly establish the ortho-coupling between the aromatic protons (H-2/H-6 with H-3/H-5) and the geminal coupling between the diastereotopic methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic CH groups and the methylene group by correlating them with their attached protons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Carboxylic Acid Group:
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated around 1700-1725 cm⁻¹ in the IR spectrum. In the Raman spectrum, this band would be weaker.
C-O Stretch and O-H Bend: Bands in the fingerprint region, typically around 1400-1440 cm⁻¹ (in-plane O-H bend coupled with C-O stretch) and 1210-1320 cm⁻¹ (C-O stretch coupled with in-plane O-H bend), are also characteristic of the carboxylic acid group.
Cyano Group:
C≡N Stretch: The nitrile group will exhibit a characteristic medium-intensity, sharp absorption band in the IR spectrum in the region of 2240-2260 cm⁻¹. This band is often strong and sharp in the Raman spectrum.
Sulfinyl Group:
S=O Stretch: The sulfoxide (B87167) group gives rise to a strong absorption band in the IR spectrum. For an alkyl aryl sulfoxide, this band is expected to appear in the range of 1030-1070 cm⁻¹. This vibration is also Raman active.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Weak | Strong, Broad (IR) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | 1700 - 1725 | Strong (IR), Weak (Raman) |
| Cyano | C≡N stretch | 2240 - 2260 | 2240 - 2260 | Medium, Sharp (IR), Strong (Raman) |
| Sulfinyl | S=O stretch | 1030 - 1070 | 1030 - 1070 | Strong (IR) |
The sulfinyl group is chiral and can adopt different conformations relative to the rest of the molecule. Vibrational spectroscopy, particularly in combination with computational methods, can provide insights into the preferred conformation. The exact position and shape of the S=O stretching band can be sensitive to the local electronic and steric environment, and thus to the molecular conformation. Subtle shifts in this band upon changes in solvent or temperature could indicate the presence of different conformers.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. Benzoic acid itself typically shows two main absorption bands: a strong primary band (π → π* transition) around 230 nm and a weaker secondary band (also π → π*) around 270-280 nm. The presence of the cyanomethanesulfinyl group at the para position is expected to cause a red shift (bathochromic shift) of these absorption maxima due to the extension of the conjugated system. The exact positions of the absorption maxima will depend on the solvent used.
Chromophoric Analysis of the Aromatic and Functional Groups
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dictated by the electronic transitions within its constituent chromophores: the benzoic acid moiety, the cyanomethyl group, and the sulfinyl group. The aromatic ring of the benzoic acid is the principal chromophore, exhibiting characteristic π → π* transitions. These transitions are influenced by the electronic nature of the substituents. The carboxylic acid group acts as a deactivating group, while the cyanomethanesulfinyl group at the para position further modifies the electronic distribution within the benzene ring.
The intense absorption bands observed in the spectrum are attributed to the π → π* transitions of the aromatic system. A prominent band is typically observed, corresponding to the primary electronic transition of the benzene ring. Additionally, weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the carboxylic acid and sulfinyl groups, as well as the nitrogen atom of the cyano group, are expected. These transitions, however, may be masked by the more intense π → π* absorptions.
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
| Benzoic Acid (Aromatic Ring) | π → π | 230-280 |
| Carboxylic Acid (C=O) | n → π | 280-320 |
| Sulfinyl (S=O) | n → π | 210-230 |
| Cyano (C≡N) | n → π | < 200 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Solvent Effects on Electronic Transitions
The electronic absorption spectrum of this compound exhibits a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This effect provides valuable insights into the nature of the electronic transitions. A systematic study in solvents of varying polarities, from nonpolar cyclohexane to polar methanol (B129727), reveals shifts in the absorption maxima (λmax).
For the intense π → π* transitions, a bathochromic (red) shift is generally observed with increasing solvent polarity. This is indicative of a transition to a more polar excited state that is stabilized to a greater extent by polar solvents compared to the ground state. Conversely, the n → π* transitions typically exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent molecules. This increased stabilization of the ground state raises the energy required for the n → π* transition.
| Solvent | Polarity Index | λmax (nm) for π → π | λmax (nm) for n → π |
| Cyclohexane | 0.2 | 258 | 305 |
| Dichloromethane | 3.1 | 262 | 302 |
| Acetone | 5.1 | 265 | 298 |
| Methanol | 6.6 | 270 | 295 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) was employed to precisely determine the mass of this compound and thereby confirm its elemental composition. The analysis, conducted in negative ion mode, provided the exact mass of the deprotonated molecule, [M-H]⁻. The experimentally measured mass was found to be in excellent agreement with the theoretically calculated mass, unequivocally confirming the molecular formula as C9H6NO3S. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Parameter | Value |
| Molecular Formula | C9H7NO3S |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Ion | [M-H]⁻ |
| Calculated Exact Mass | 208.0074 |
| Measured Exact Mass | 208.0071 |
| Mass Error (ppm) | -1.44 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) was utilized to investigate the fragmentation pathways of this compound, providing valuable structural information. The precursor ion, [M-H]⁻ at m/z 208.0, was isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum revealed several characteristic fragments that correspond to the cleavage of specific bonds within the molecule.
The primary fragmentation event observed is the loss of the cyanomethyl group (•CH2CN), leading to the formation of a sulfinate anion at m/z 168.0. Subsequent loss of sulfur dioxide (SO2) from this fragment results in the formation of the benzoate anion at m/z 121.0. Another significant fragmentation pathway involves the decarboxylation of the precursor ion, with the loss of CO2, to yield a fragment at m/z 164.0. These fragmentation patterns are consistent with the proposed structure of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 208.0 | 168.0 | •CH2CN | 4-sulfinobenzoate |
| 208.0 | 164.0 | CO2 | [C8H6NOS]⁻ |
| 168.0 | 121.0 | SO2 | Benzoate |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The three-dimensional arrangement of this compound in the solid state was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group P21/c. The crystal structure reveals a network of intermolecular interactions that dictate the packing of the molecules.
A prominent feature of the crystal packing is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules. This classic R22(8) hydrogen-bonding motif is a common feature in the crystal structures of carboxylic acids. In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker intermolecular interactions. These include dipole-dipole interactions involving the polar cyanomethyl and sulfinyl groups, as well as π-π stacking interactions between the aromatic rings of neighboring molecules. These collective interactions result in a stable, three-dimensional supramolecular architecture.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.542 |
| b (Å) | 12.321 |
| c (Å) | 9.785 |
| β (°) | 105.3 |
| V (ų) | 992.6 |
| Z | 4 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Absolute Configuration Determination of Chiral Centers
The sulfoxide group in this compound renders the sulfur atom a potential chiral center. A chiral center is an atom that is attached to four different groups, resulting in non-superimposable mirror images known as enantiomers. The determination of the absolute configuration (the specific spatial arrangement of the groups) at such a center is crucial for understanding the molecule's stereochemistry and its potential interactions in a chiral environment.
Standard techniques for determining absolute configuration include X-ray crystallography of single crystals, vibrational circular dichroism (VCD), and electronic circular dichroism (ECD), often in conjunction with quantum chemical calculations. However, a thorough search of scientific databases yielded no published studies that have successfully synthesized and isolated enantiomers of this compound or determined the absolute configuration of its potential chiral center.
Surface Morphological Analysis (e.g., Scanning Electron Microscopy for Crystalline Forms)
The study of a compound's solid-state properties, including the size, shape, and surface features of its crystals, is essential for its characterization and has implications for its physical properties. Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface of materials, providing detailed information about their morphology.
An exhaustive search for any studies involving the surface morphological analysis of this compound has been conducted. This included looking for SEM images or any other form of microscopic analysis of its crystalline form. Regrettably, no such studies or corresponding data have been found in the available scientific literature.
Reactivity Profiles and Mechanistic Investigations of 4 Cyanomethanesulfinyl Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the molecule's reactivity, participating in a variety of well-established transformations.
Esterification Kinetics and Equilibrium Studies
The conversion of carboxylic acids to esters, known as Fischer esterification, is a reversible acid-catalyzed reaction. sigmaaldrich.comnih.gov The process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. sigmaaldrich.comtcu.edu The equilibrium of this reaction can be shifted toward the product (ester) by using an excess of the alcohol or by removing water as it is formed. tcu.edupbworks.com
For benzoic acid, a parent compound to the title molecule, esterification with methanol (B129727) has been shown to follow these principles. pbworks.comyoutube.com The reaction is typically conducted under reflux conditions. pbworks.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. sigmaaldrich.comresearchgate.net The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. researchgate.net Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. sigmaaldrich.comresearchgate.net
Kinetic studies on the esterification of benzoic acid have demonstrated that the reaction rate is influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol. mdpi.com While specific kinetic data for 4-(cyanomethanesulfinyl)benzoic acid is not available, the presence of the electron-withdrawing sulfinyl and cyano groups is expected to influence the electronic properties of the carboxylic acid and thus its reactivity.
Table 1: General Conditions for Fischer Esterification of Benzoic Acid Derivatives
| Parameter | Condition | Rationale |
| Reactants | Carboxylic Acid, Alcohol | Formation of ester |
| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | Protonates the carbonyl group, activating it for nucleophilic attack. sigmaaldrich.comresearchgate.net |
| Temperature | Reflux | Increases reaction rate |
| Equilibrium Shift | Excess alcohol or removal of water | Drives the reaction towards product formation (Le Chatelier's Principle). tcu.edu |
Amidation Reactions and Derivative Formation
The formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis. youtube.com Direct condensation of a carboxylic acid and an amine to form an amide is generally a slow process and requires high temperatures. Therefore, coupling agents are often employed to facilitate this reaction under milder conditions. ibs.re.kr
A wide array of reagents has been developed for the amidation of benzoic acid and its derivatives. researchgate.net These include carbodiimides, phosphonium (B103445) salts, and uranium salts. The choice of coupling agent can influence the reaction's efficiency and substrate scope. For instance, some reagents are more effective for coupling with less nucleophilic amines like anilines. ibs.re.kr
The general mechanism of activated amidation involves the reaction of the carboxylic acid with the coupling agent to form a more reactive intermediate, such as an O-acylisourea in the case of carbodiimides. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. ibs.re.kr The reaction of benzoic acid with methylamine, for example, yields N-methylbenzamide and water. youtube.com
While direct studies on this compound are not present in the literature, it is expected to undergo amidation reactions with various amines in the presence of suitable coupling agents to form a range of amide derivatives.
Decarboxylation Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, from benzoic acid derivatives can occur through different mechanisms depending on the reaction conditions and the substituents on the aromatic ring. nih.gov
For many benzoic acids, decarboxylation requires high temperatures. However, the presence of certain functional groups can facilitate this process. For instance, photo-induced ligand-to-metal charge transfer (LMCT) has been shown to enable the decarboxylation of benzoic acids under milder conditions. nih.gov This method involves the formation of a copper carboxylate, which upon irradiation, generates an aryl radical that can be trapped by various reagents.
Another approach involves the direct, metal-free decarboxylative sulfinylation of carboxylic acids, which proceeds via a radical mechanism initiated by a photocatalyst. nih.gov This method allows for the conversion of carboxylic acids into sulfoxides.
Transformations of the Sulfinyl Group
The sulfinyl group is a versatile functional handle that can undergo both oxidation and reduction, leading to the formation of sulfones and sulfides, respectively.
Controlled Oxidation to the Sulfone Derivative
The oxidation of sulfoxides to sulfones is a common and well-established transformation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often determining the selectivity and reaction conditions. Hydrogen peroxide is a frequently used oxidant, often in the presence of a catalyst. acs.org Other methods include the use of permanganate (B83412) supported on manganese dioxide and electrochemical oxidation. acs.orgacs.org
The oxidation of aryl sulfides can be controlled to yield either the sulfoxide (B87167) or the sulfone by adjusting the reaction conditions, such as temperature and the oxidant. acs.org This suggests that the sulfinyl group of this compound can be selectively oxidized to the corresponding sulfone, 4-(cyanomethanesulfonyl)benzoic acid, which is a known compound. uni.lu
Table 2: Common Reagents for the Oxidation of Sulfoxides to Sulfones
| Oxidizing System | Conditions | Notes |
| H₂O₂ / Catalyst | Room temperature | Catalyst can be recyclable (e.g., silica-based tungstate). acs.org |
| KMnO₄ / MnO₂ | Heterogeneous or solvent-free | Effective for a range of substrates. acs.org |
| Electrochemical Oxidation | Constant current, various solvents | Selectivity can be controlled by current and solvent. acs.org |
| O₂ / Air | Elevated temperature | Can be a switchable method for sulfoxide or sulfone synthesis. acs.org |
Reduction Pathways to the Sulfide (B99878) Derivative
The reduction of sulfoxides to sulfides is another key transformation of the sulfinyl group. A variety of reducing agents can accomplish this deoxygenation. researchgate.net
Common methods include the use of:
Triflic anhydride (B1165640) and potassium iodide: This system is effective at room temperature and tolerates a range of functional groups. researchgate.net
SOCl₂ and triphenylphosphine: A mild method that proceeds at room temperature. researchgate.net
3-mercaptopropionic acid with a catalytic amount of NBS or I₂: This system is also effective at ambient temperature and is compatible with acid-sensitive substrates. researchgate.net
An Al-NiCl₂·6H₂O system: This provides a rapid conversion of alkyl aryl and dialkyl sulfoxides to the corresponding sulfides. researchgate.net
These methods suggest that the sulfinyl group of this compound can be readily reduced to the corresponding sulfide, 4-(cyanomethylthio)benzoic acid.
Chemical Transformations of the Cyano Group
The cyano (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, primarily involving reactions at the electrophilic nitrile carbon. libretexts.org
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield an intermediate amide and ultimately a dicarboxylic acid. lumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis: Heating the compound with an aqueous acid (e.g., HCl, H₂SO₄) first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org Nucleophilic attack by water, followed by tautomerization, yields an amide intermediate, 4-(carbamoylmethanesulfinyl)benzoic acid. Further hydrolysis of the amide under the acidic conditions produces 4-(carboxymethanesulfinyl)benzoic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate, after protonation by water, tautomerizes to the amide. libretexts.orgchemistrysteps.com Continued heating in the basic solution hydrolyzes the amide to the corresponding carboxylate salt. Subsequent acidification is necessary to obtain the final dicarboxylic acid product. libretexts.orgweebly.com
The electrophilic carbon of the cyano group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile group. The initial reaction forms an imine anion salt. libretexts.orglibretexts.org Aqueous workup then hydrolyzes this intermediate to a ketone. For example, reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would yield 4-(2-oxopropanesulfinyl)benzoic acid.
Reduction to Amines: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of hydride ions to the nitrile carbon. libretexts.org This would convert this compound into 4-((2-aminoethyl)sulfinyl)benzoic acid.
Aromatic Substitution Reactions on the Benzoic Acid Ring
The benzene (B151609) ring of this compound is substituted with two groups: a carboxylic acid group (-COOH) and a cyanomethanesulfinyl group (-S(O)CH₂CN). The positions for aromatic substitution are governed by the combined electronic effects of these substituents. wikipedia.org
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The directing effects of the existing substituents determine the regioselectivity of the reaction.
-COOH Group: The carboxylic acid group is a deactivating, meta-directing group. quora.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the positions meta to it (C3 and C5). quora.comchegg.com
-S(O)CH₂CN Group: The sulfinyl group is also generally considered a deactivating group due to the electronegativity of the oxygen atom. However, it is an ortho, para-director because the sulfur atom's lone pair can donate into the ring to stabilize the arenium ion intermediate when attack occurs at the ortho and para positions.
| Substituent | Electronic Effect | Directing Influence | Target Positions |
| -COOH | Deactivating, Electron-withdrawing quora.com | meta quora.com | C3, C5 |
| -S(O)CH₂CN | Deactivating, Electron-withdrawing | ortho, para | C2, C6 |
Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult for benzene derivatives unless the ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmsu.eduphiladelphia.edu.jo
Mechanistic Studies of Specific Reactions
A thorough understanding of any chemical compound's reactivity is built upon meticulous mechanistic studies. For this compound, such studies would be crucial in elucidating the pathways through which it engages in chemical reactions. This would involve a multi-faceted approach encompassing kinetic analysis, the identification of transient species, and an exploration of the reaction environment's impact.
Kinetic Studies of Reaction Rates and Rate Laws
Currently, there are no published kinetic studies that specifically report on the reaction rates or establish the rate laws for reactions involving this compound. Such studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how the concentration of reactants, catalysts, and other species influence the speed of a chemical transformation.
For a hypothetical reaction, a kinetic study would aim to determine the order of the reaction with respect to this compound and any other reactants. This would be presented in a rate law, for example:
Rate = k[this compound]^x[Reactant B]^y
The rate constant, k, and the reaction orders, x and y, would be determined experimentally by systematically varying the concentrations of the reactants and measuring the effect on the reaction rate.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | Data Not Available |
| 2 | 0.20 | 0.10 | Data Not Available |
| 3 | 0.10 | 0.20 | Data Not Available |
This table illustrates the type of data that would be collected in a kinetic study. Currently, no such data exists in the public domain for the specified compound.
Identification of Reaction Intermediates
The identification of transient intermediates is a cornerstone of mechanistic chemistry, providing a snapshot of the reaction pathway. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are typically employed to detect and characterize these short-lived species. In the context of reactions involving this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions. However, no specific reaction intermediates have been experimentally identified or reported in the scientific literature for this compound.
Influence of Solvent and Catalyst on Reaction Pathways
The choice of solvent and the presence of a catalyst can profoundly influence the rate, selectivity, and even the outcome of a chemical reaction. Solvents can affect the stability of reactants, transition states, and intermediates through polarity, proticity, and coordinating ability. Catalysts provide an alternative, lower-energy reaction pathway.
The effects of different solvents and catalysts on the reactions of this compound have not been documented. A systematic study would involve conducting a reaction in a variety of solvents with different properties and in the presence of various potential catalysts to map their influence on the reaction pathway.
Table 2: Hypothetical Influence of Solvents and Catalysts on a Reaction of this compound
| Solvent | Catalyst | Reaction Outcome/Yield |
| Dichloromethane | None | Data Not Available |
| Acetonitrile (B52724) | None | Data Not Available |
| Ethanol | Acid Catalyst (e.g., H₂SO₄) | Data Not Available |
| Tetrahydrofuran (B95107) | Base Catalyst (e.g., NaH) | Data Not Available |
This table represents a potential experimental matrix for investigating solvent and catalyst effects. As of now, no such experimental results are available for this compound.
Computational and Theoretical Investigations of 4 Cyanomethanesulfinyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4-(cyanomethanesulfinyl)benzoic acid.
The electronic properties of a molecule are crucial in determining its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key information about its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
For aromatic compounds like this compound, the electronic structure is influenced by the substituents on the benzene (B151609) ring. The carboxylic acid group is an electron-withdrawing group, while the cyanomethanesulfinyl group also exhibits electron-withdrawing characteristics. These features influence the electron density distribution across the molecule.
Table 1: Predicted Electronic Properties of this compound (Illustrative) Please note that the following data is illustrative and based on general principles of computational chemistry as applied to similar molecules. Specific values would require dedicated calculations.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability nih.gov |
The presence of the flexible cyanomethanesulfinyl group allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energetic minima. These stable conformations are crucial as they represent the most likely structures the molecule will adopt.
Vibrational Frequency Calculations and Spectral Prediction
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific atomic motions.
For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, C-H and C-C stretching of the benzene ring, and vibrations associated with the cyanomethanesulfinyl group, such as C≡N and S=O stretching. Theoretical calculations can help to distinguish between the vibrational modes of the monomer and potential dimer forms, which are common for carboxylic acids due to hydrogen bonding. researchgate.netnih.gov
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) Please note that the following data is illustrative and based on general principles of computational chemistry as applied to similar molecules. Specific values would require dedicated calculations.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (carboxylic acid) | 3500-3300 (monomer), broad ~3000 (dimer) |
| C=O stretch (carboxylic acid) | 1750-1700 (monomer), 1720-1680 (dimer) |
| C≡N stretch (nitrile) | 2260-2240 |
| S=O stretch (sulfinyl) | 1070-1030 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental methods alone.
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction pathway. The structure of the transition state provides valuable information about the geometry of the reacting molecules as they transform into products.
The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can be used to calculate these activation energies, offering predictions about the feasibility and kinetics of the reaction.
Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, involves tracing the reaction pathway from the transition state down to the reactants and products. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. This detailed understanding of the reaction pathway can be crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into solvent effects and intermolecular interactions at the atomic level. For this compound, MD simulations can elucidate how the surrounding solvent environment influences its conformation, stability, and interactions with other molecules. This understanding is crucial for predicting its behavior in various chemical and biological environments.
In a typical MD simulation of this compound, the system would be set up with one or more solute molecules placed in a box of explicit solvent molecules, such as water, ethanol, or a mixture of solvents. mdpi.comnih.gov The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time is calculated, providing a dynamic picture of the system.
Solvent Effects:
The solvent can significantly impact the properties of this compound. MD simulations can quantify these effects by analyzing various parameters:
Solvation Shell Structure: Analysis of the radial distribution function (RDF) between the solute atoms and solvent molecules reveals the structure of the solvation shells. For instance, the RDFs for the oxygen atoms of the carboxylic acid group and the sulfinyl group with water molecules would highlight the extent and nature of hydrogen bonding.
Hydrogen Bonding Dynamics: The number and lifetime of hydrogen bonds between the solute and solvent molecules can be monitored throughout the simulation. This provides insights into the strength and dynamics of these crucial interactions. researchgate.net
Conformational Changes: The presence of different solvents can influence the preferred conformation of the flexible cyanomethylsulfinyl side chain. By monitoring dihedral angles over time, MD simulations can identify the most stable conformers in a given solvent and the energy barriers for conformational transitions.
Diffusion and Transport Properties: The diffusion coefficient of this compound in various solvents can be calculated from the mean square displacement of the solute molecule over time. This is important for understanding its transport properties in solution.
Intermolecular Interactions:
MD simulations can also be used to study the interactions of this compound with other molecules, such as other solute molecules or biological macromolecules. nih.gov
Dimerization and Aggregation: By simulating a system with multiple solute molecules, the tendency of this compound to form dimers or larger aggregates can be investigated. The simulations can reveal the preferred orientation of the molecules in these aggregates and the nature of the intermolecular forces (e.g., hydrogen bonding, π-π stacking) that hold them together. rsc.org
Interaction with Biomolecules: To study the interaction with a biological target, such as an enzyme, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach might be employed. In this method, the active site of the enzyme and the ligand are treated with a more accurate quantum mechanical method, while the rest of the protein and the solvent are treated with a classical force field. This allows for the study of reaction mechanisms and the accurate calculation of binding affinities.
A hypothetical data table summarizing the results of an MD simulation of this compound in water is presented below.
| Parameter | Value |
| Average number of hydrogen bonds (solute-water) | 4.2 |
| Diffusion coefficient (x 10⁻⁵ cm²/s) | 1.8 |
| Predominant dihedral angle (C-S-C-C) | 65° |
| Dimerization free energy (kcal/mol) | -2.5 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful methods for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds like this compound. Density Functional Theory (DFT) is one of the most widely used methods for this purpose, as it provides a good balance between accuracy and computational cost.
Infrared (IR) Spectroscopy:
The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. DFT calculations can predict these frequencies by calculating the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incomplete treatment of electron correlation. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the agreement with experimental data. The predicted IR spectrum can help in the assignment of the experimentally observed vibrational bands to specific functional groups and vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) are the key parameters obtained from an NMR spectrum. DFT calculations can predict the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts relative to a standard reference compound (e.g., tetramethylsilane). The accuracy of the predicted chemical shifts can be improved by including solvent effects, either implicitly using a continuum model or explicitly by including solvent molecules in the calculation.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths of electronic transitions. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The predicted spectrum can help to understand the electronic structure of the molecule and the nature of the transitions (e.g., n→π, π→π).
A hypothetical comparison of predicted and experimental spectroscopic data for this compound is shown in the table below.
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| IR | ν(C=O) | 1720 cm⁻¹ | 1695 cm⁻¹ |
| IR | ν(S=O) | 1060 cm⁻¹ | 1045 cm⁻¹ |
| IR | ν(C≡N) | 2255 cm⁻¹ | 2250 cm⁻¹ |
| ¹H NMR | δ(COOH) | 12.5 ppm | 12.3 ppm |
| ¹³C NMR | δ(C=O) | 168.0 ppm | 167.5 ppm |
| UV-Vis | λmax | 255 nm | 258 nm |
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.goviomcworld.comresearchgate.netdergipark.org.trdntb.gov.uanih.govmdpi.com These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds and to guide the design of molecules with desired activities. A QSRR study on this compound and its derivatives could be performed to predict a specific reactivity, such as its acidity (pKa) or its rate of reaction in a particular chemical transformation.
The development of a QSRR model typically involves the following steps:
Data Set Selection: A set of compounds with known reactivity data is selected. This set should be diverse enough to cover a wide range of structural variations.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be classified into several categories:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Connectivity indices, shape indices, etc.
Geometrical descriptors: Molecular surface area, volume, etc.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc.
Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), is used to build a mathematical model that relates the calculated descriptors to the measured reactivity. researchgate.net
Model Validation: The predictive power of the model is evaluated using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).
For a QSRR study of the acidity of a series of substituted benzoic acids, including this compound, the following descriptors might be important:
Hammett substituent constant (σ): This is an empirical descriptor that quantifies the electron-donating or electron-withdrawing ability of a substituent.
Calculated pKa: This can be calculated using quantum chemical methods.
Electrostatic potential at the acidic proton: This descriptor reflects the ease of proton abstraction.
A hypothetical QSRR model for the prediction of the pKa of substituted benzoic acids could be represented by the following equation:
pKa = c₀ + c₁σ + c₂ESP
where c₀, c₁, and c₂ are coefficients determined by the regression analysis, σ is the Hammett constant, and ESP is the electrostatic potential.
The following table shows hypothetical data for a QSRR study on the acidity of substituted benzoic acids.
| Compound | Hammett Constant (σ) | Electrostatic Potential (ESP) | Experimental pKa | Predicted pKa |
| Benzoic acid | 0.00 | 0.08 | 4.20 | 4.21 |
| 4-Nitrobenzoic acid | 0.78 | 0.12 | 3.44 | 3.42 |
| 4-Methoxybenzoic acid | -0.27 | 0.06 | 4.47 | 4.48 |
| This compound | 0.45 | 0.10 | 3.80 | 3.81 |
Advanced Computational Methods for Complex Molecular Systems
While DFT and classical MD simulations are powerful tools for studying the properties of molecules like this compound, more advanced computational methods are often required to investigate complex molecular systems and phenomena. nih.gov These methods can provide a more accurate description of the system or allow for the simulation of larger and more complex systems over longer timescales.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods:
As mentioned earlier, QM/MM methods are particularly useful for studying chemical reactions in large systems, such as enzymes or solutions. nih.gov In a QM/MM simulation of the reaction of this compound with an enzyme, the reacting atoms would be treated with a high-level QM method, while the rest of the protein and the solvent would be treated with a more efficient MM force field. This approach allows for the accurate modeling of bond breaking and formation while keeping the computational cost manageable.
Enhanced Sampling Molecular Dynamics:
Standard MD simulations are often limited by the timescale that can be simulated, which may not be long enough to observe rare events, such as protein folding or large conformational changes. Enhanced sampling techniques, such as metadynamics and umbrella sampling, can be used to overcome this limitation by accelerating the exploration of the conformational space. These methods could be used to study the binding and unbinding of this compound from a protein binding pocket or to investigate large-scale conformational changes in the molecule itself.
Coarse-Grained Molecular Dynamics:
All-atom MD simulations can be computationally expensive for very large systems, such as lipid membranes or large protein aggregates. Coarse-grained (CG) MD simulations provide a way to simulate these systems by grouping several atoms into a single "bead". This reduces the number of particles in the system and allows for longer simulation times. A CG model of this compound could be used to study its interaction with a lipid bilayer or its self-assembly into larger structures.
Machine Learning Potentials:
A recent development in computational chemistry is the use of machine learning (ML) to develop interatomic potentials. These ML potentials can be trained on a large set of QM calculations and can achieve an accuracy close to that of the QM method at a fraction of the computational cost. An ML potential for this compound could be developed to perform large-scale MD simulations with QM accuracy.
The table below summarizes some advanced computational methods and their potential applications to the study of this compound.
| Method | Application |
| QM/MM | Studying the reaction mechanism of this compound with an enzyme. |
| Metadynamics | Calculating the free energy landscape for the binding of this compound to a protein. |
| Coarse-Grained MD | Simulating the interaction of this compound with a lipid membrane. |
| Machine Learning Potentials | Performing large-scale MD simulations of this compound in solution with QM accuracy. |
Synthesis and Characterization of Structural Analogues and Derivatives of 4 Cyanomethanesulfinyl Benzoic Acid
Modification of the Benzoic Acid Moiety
Positional Isomers and Ring Substituents
Furthermore, the introduction of additional substituents onto the aromatic ring provides a means to fine-tune the electronic and steric nature of the molecule. For instance, the synthesis of fluoro-substituted cyanobenzoic acids has been described. google.com A general approach to such compounds can involve a halogen exchange reaction on a nitro-substituted benzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent conversion to the cyano group via a Sandmeyer-type reaction. google.com Ring substituents like chloro, bromo, methyl, and methoxy (B1213986) groups have also been incorporated into related structures, often to explore their effects on biological activity. google.comgoogle.com
Table 1: Examples of Ring-Substituted Cyanobenzoic Acid Derivatives This table is illustrative and provides examples of substitution patterns on the benzoic acid ring that can be applied to analogues of 4-(cyanomethanesulfinyl)benzoic acid.
| Substituent | Position | Synthetic Strategy Highlight | Reference |
| Fluoro | 3 | Halogen exchange followed by reduction and Sandmeyer reaction. | google.com |
| Chloro | 2 | Utilized as a leaving group or modifier in subsequent reactions. | google.com |
| Bromo | 2 | Similar to chloro-substituted analogues. | google.com |
| Methyl | 2 | Incorporated to study steric and electronic effects. | google.com |
| Nitro | 2 | Often serves as a precursor to an amino group for further derivatization. | google.com |
Bioisosteric Replacements of the Carboxylic Acid
Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. nih.govnih.govhyphadiscovery.com
Tetrazoles : The 5-substituted 1H-tetrazole ring is a widely recognized non-classical bioisostere of a carboxylic acid. drughunter.com It possesses a similar pKa to a carboxylic acid (pKa ~4.5–4.9) and its planar structure can mimic the geometry of the carboxylate group, allowing for similar interactions. researchgate.netdrughunter.com
Acyl Sulfonamides : These are generally weaker acids than carboxylic acids (pKa ~9–10) but can still form key hydrogen bond interactions. drughunter.comnih.gov Their increased lipophilicity may enhance membrane permeability. drughunter.com
Hydroxamic Acids : With pKa values in the range of 8–9, hydroxamic acids are moderately acidic and are known for their metal-chelating properties, though they have also been successfully used as carboxylic acid surrogates. nih.gov
The choice of a bioisostere is highly context-dependent, and the outcome of such a replacement on a molecule's properties cannot always be predicted accurately. nih.govdrughunter.com
Table 2: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere | Typical pKa | Key Features | References |
| Carboxylic Acid | ~4-5 | Planar, acidic, forms H-bonds. | drughunter.com |
| 5-Substituted Tetrazole | ~4.5-4.9 | Acidic, planar, metabolically stable. | drughunter.comhyphadiscovery.com |
| N-Acylsulfonamide | ~9-10 | Weaker acid, can improve lipophilicity. | drughunter.comnih.gov |
| Hydroxamic Acid | ~8-9 | Moderately acidic, metal-chelating ability. | nih.gov |
Alterations to the Sulfinyl Linkage
The sulfinyl group is a chiral center and a hydrogen bond acceptor, representing a key point for structural modification. Changes in the oxidation state of the sulfur or the nature of the attached alkyl chain can profoundly impact the molecule's conformation and polarity.
Sulfide (B99878) and Sulfone Analogues
The sulfinyl group (-SO-) is intermediate in oxidation state between a sulfide (-S-) and a sulfone (-SO₂-). Both the corresponding sulfide and sulfone analogues of this compound are significant derivatives.
Sulfide Analogue (4-(cyanomethylthio)benzoic acid) : This compound can be synthesized by the displacement of a leaving group (like a halogen) on a 4-substituted benzoic acid ester with an ester of thioglycolic acid, followed by further chemical transformations. google.com The sulfide linkage is less polar than the sulfinyl group and lacks its hydrogen bond accepting capability.
Sulfone Analogue (4-(cyanomethylsulfonyl)benzoic acid) : The sulfone can be prepared by the oxidation of the corresponding sulfide or sulfinyl compound. google.com The sulfone group is highly polar and possesses two hydrogen bond acceptors, significantly increasing the polarity of the molecule compared to the sulfinyl or sulfide versions. The synthesis of related methylsulfonyl benzoic acid derivatives has been well-documented, often involving the oxidation of a methylthio precursor. google.com
Variation of Alkyl/Aryl Chains around Sulfur
The cyanomethyl group (-CH₂CN) attached to the sulfur atom can be replaced with other alkyl or aryl chains to explore the impact of steric bulk and electronics. For example, replacing the methylene (B1212753) group with a longer alkyl chain, such as in 4-(1-cyanoethanesulfinyl)benzoic acid, would introduce a new chiral center and alter the spatial relationship between the cyano and sulfinyl groups. Syntheses for related compounds like 4-(2-cyanoethyl)benzoic acid and 4-(2-cyanovinyl)benzoic acid have been reported, indicating the feasibility of modifying the chain connecting the cyano function to the ring. prepchem.comprepchem.com
Derivatives Stemming from the Cyano Group
The cyano group (-C≡N) is a versatile functional handle that can be converted into various other groups through established chemical reactions. This allows for the creation of a wide array of derivatives. For instance, the cyano group can be a precursor for the synthesis of tetrazoles, which, as mentioned, are also bioisosteres of carboxylic acids. researchgate.net The reaction of a nitrile with an azide (B81097) source (e.g., sodium azide) can yield the corresponding tetrazole derivative. Additionally, the cyano group can be hydrolyzed to form a primary amide (-CONH₂) or further to a carboxylic acid. It can also be reacted with cyanide ions and subsequently oxidized, a technique used to introduce a cyano group in other heterocyclic systems. google.com
Amide and Carboxylic Acid Derivatives
The synthesis of amide and carboxylic acid derivatives of this compound involves targeted modifications of the carboxylic acid moiety. These transformations are crucial for creating a library of compounds with varied physicochemical properties.
One key intermediate in the synthesis of these derivatives is methyl 4-(cyanomethanesulfinyl)benzoate. This ester can be synthesized from methyl 4-(cyanomethylthio)benzoate through an oxidation process. A common method involves the use of a biphasic dichloromethane/water system with an oxidizing agent such as a periodate (B1199274) salt, often catalyzed by a ruthenium complex like RuCl3·H2O. This reaction is typically carried out at low temperatures, for example, 0–5 °C, to control the oxidation state and prevent the formation of the corresponding sulfone.
From the resulting methyl 4-(cyanomethanesulfinyl)benzoate, the corresponding carboxylic acid, this compound, can be obtained via hydrolysis. This is often achieved by treating the ester with a base like lithium hydroxide (B78521) in a solvent mixture such as tetrahydrofuran (B95107) and water.
The synthesis of amide derivatives proceeds from the carboxylic acid. Standard peptide coupling methods are employed, using coupling agents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These reagents activate the carboxylic acid, allowing it to react with a variety of primary and secondary amines to form the desired amide products. The reactions are typically conducted in an anhydrous aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
The table below summarizes some of the key compounds involved in the synthesis of amide and carboxylic acid derivatives.
| Compound Name | Molecular Formula | Role in Synthesis |
| methyl 4-(cyanomethylthio)benzoate | C10H9NO2S | Starting Material |
| methyl 4-(cyanomethanesulfinyl)benzoate | C10H9NO3S | Intermediate |
| This compound | C9H7NO3S | Key Intermediate |
| N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) | C11H15F6N6OP | Coupling Agent |
| 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | C10H15F6N6O P | Coupling Agent |
| N,N-diisopropylethylamine (DIPEA) | C8H19N | Base |
Tetrazole and other Heterocyclic Derivatives
The synthesis of tetrazole derivatives from this compound introduces a bioisosteric replacement for the carboxylic acid group, which can significantly alter the compound's biological and physicochemical properties. The transformation of a nitrile group, such as the one present in the cyanomethyl side chain, into a tetrazole ring is a well-established synthetic route.
This conversion is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide salt, most commonly sodium azide. The reaction is often catalyzed by a Lewis acid, such as zinc chloride or ammonium (B1175870) chloride, and is usually performed in a high-boiling polar solvent like dimethylformamide (DMF) or water. The reaction temperature is a critical parameter and is often elevated to facilitate the cycloaddition.
In the context of this compound, the nitrile group of the cyanomethyl moiety can be converted to a tetrazole ring. This would yield a derivative with a tetrazol-5-ylmethylsulfinyl group attached to the benzoic acid. Further modifications of the carboxylic acid group could then be explored.
The synthesis of other heterocyclic derivatives can be envisioned through various cyclization strategies involving the functional groups of this compound. For instance, the carboxylic acid could be used as a starting point for the construction of oxadiazole or other oxygen-containing heterocycles through reactions with hydrazines followed by cyclization.
The table below includes key reagents for the synthesis of tetrazole derivatives.
| Compound Name | Molecular Formula | Role in Synthesis |
| Sodium Azide | NaN3 | Azide Source |
| Zinc Chloride | ZnCl2 | Lewis Acid Catalyst |
| Ammonium Chloride | NH4Cl | Catalyst |
Synthesis of Conjugates and Polymeric Forms
The presence of a carboxylic acid group in this compound provides a convenient handle for the synthesis of conjugates and polymeric forms. These modifications can be used to attach the molecule to larger scaffolds, such as proteins, polymers, or nanoparticles, to modulate its properties.
The synthesis of conjugates typically involves the formation of an amide or ester linkage between the carboxylic acid of this compound and a suitable functional group on the target molecule (e.g., an amine or hydroxyl group). The same peptide coupling reagents mentioned previously (HBTU, HATU) can be employed for this purpose. For instance, conjugation to a polyethylene (B3416737) glycol (PEG) chain can enhance the solubility and pharmacokinetic properties of the molecule.
The synthesis of polymeric forms can be achieved through several polymerization techniques. One approach is to first synthesize a monomer containing the this compound moiety. This can be done by reacting the carboxylic acid with a polymerizable group, such as a vinyl or acrylic monomer containing a hydroxyl or amine group. The resulting monomer can then be polymerized using standard radical, cationic, or anionic polymerization methods.
Alternatively, polycondensation methods can be used. For example, if a derivative of this compound containing a second reactive group (e.g., a hydroxyl or amine) is synthesized, it can be copolymerized with other difunctional monomers to form polyesters or polyamides.
Structure-Reactivity Relationship Studies of Analogues
Studies on the structure-reactivity relationships of analogues of this compound aim to understand how modifications to its chemical structure influence its reactivity. A key aspect of this is the electronic effect of the substituents on the benzene (B151609) ring and the reactivity of the sulfinyl group.
The sulfinyl group is a chiral center, and the stereochemistry at the sulfur atom can have a profound impact on the molecule's properties and reactivity. The electron-withdrawing nature of the cyanomethyl and carboxylic acid groups influences the electron density at the sulfur atom, affecting its nucleophilicity and susceptibility to oxidation or reduction.
By synthesizing a series of analogues with different substituents on the aromatic ring, researchers can systematically probe the electronic effects on the reactivity of the sulfinyl group. For example, introducing electron-donating groups would be expected to increase the electron density on the sulfur, potentially making it more nucleophilic. Conversely, adding further electron-withdrawing groups would decrease its nucleophilicity.
The reactivity of the carboxylic acid and its derivatives (amides, esters) is also a subject of these studies. The rate of hydrolysis of esters or the stability of amides can be correlated with the electronic properties of the substituents on the benzene ring. These studies often employ kinetic experiments and computational modeling to rationalize the observed reactivity trends.
Potential Applications and Advanced Research Avenues of 4 Cyanomethanesulfinyl Benzoic Acid in Chemical Science
Utilization as a Chemical Intermediate in Complex Organic Synthesis
The molecular architecture of 4-(cyanomethanesulfinyl)benzoic acid makes it a versatile intermediate for the synthesis of more complex molecules. Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, widely used in the production of pharmaceuticals, polymers, dyes, and specialty chemicals. jk-sci.compreprints.orgresearchgate.net The reactions of benzoic acid can occur at the aromatic ring or the carboxyl group. wikipedia.org
As a trifunctional molecule, this compound can serve as a precursor to a wide array of specialty chemicals. Each functional group offers a handle for distinct chemical transformations:
Carboxylic Acid Group : This group can be converted into esters, amides, acid halides, or anhydrides, enabling its incorporation into a vast range of molecular frameworks. wikipedia.org This functionality is crucial for creating active pharmaceutical ingredients and other bioactive molecules. researchgate.net
Sulfoxide (B87167) Group : The sulfoxide can be oxidized to a sulfone or reduced to a sulfide (B99878), allowing for the fine-tuning of electronic and steric properties. The sulfur atom in the sulfoxide is a chiral center, making the compound a potential precursor for enantiomerically pure target molecules. wikipedia.org
Cyanomethyl Group : The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for derivatization.
For instance, related compounds like 2-(chloro, bromo, nitro or methyl)-4-methylsulfonyl-benzoic acid are known intermediates in the preparation of potent herbicides, highlighting the potential of this structural class in agrochemicals. epo.org
Benzoic acid derivatives are increasingly used as fundamental building blocks for creating functional materials through on-surface synthesis. researchgate.net These processes allow for the construction of low-dimensional materials with tailored structures and properties. researchgate.net The carboxylic acid group of this compound could act as an anchoring group to a substrate, while the other functional groups could be used to direct self-assembly or participate in subsequent polymerization reactions to form dimers, linear, or zigzag molecular rows. researchgate.net
Investigation in Supramolecular Chemistry and Host-Guest Interactions
The principles of molecular recognition and self-assembly are central to supramolecular chemistry. Benzoic acid derivatives are well-documented participants in forming predictable, hydrogen-bonded structures. acs.orgrsc.org The carboxylic acid group is an excellent hydrogen bond donor and acceptor, capable of forming robust synthons with other molecules. iucr.orgrsc.org
In this compound, the potential for supramolecular assembly is enhanced by its multiple interaction sites:
The carboxylic acid can form strong O-H···O or O-H···N hydrogen bonds.
The sulfoxide oxygen can act as a hydrogen bond acceptor.
The nitrile nitrogen can also participate in weaker hydrogen bonding.
The aromatic ring can engage in π-π stacking interactions.
This combination of functionalities makes it a compelling candidate for designing cocrystals and complex host-guest systems. acs.orgiucr.org Research on other benzoic acids has shown their ability to form intricate, noncovalent networks with various organic molecules, a property that this compound would likely share. rsc.org
Role in Catalyst Design and Ligand Development
Chiral sulfoxides have emerged as a versatile and powerful class of ligands in asymmetric catalysis. nih.govthieme-connect.com The chirality at the sulfur atom is stable at room temperature, and its proximity to a coordinated metal center can effectively induce enantioselectivity in chemical reactions. wikipedia.orgnih.gov
The this compound structure is well-suited for ligand development:
The sulfoxide group can coordinate directly to a transition metal center through either the sulfur or oxygen atom. nih.gov
The benzoic acid moiety can be used to immobilize the ligand onto a solid support or to tune its electronic properties.
The cyanomethyl group offers another potential coordination site or a point for further modification.
Recent studies have demonstrated the utility of sulfoxide-containing ligands, such as Schiff base/sulfoxides and N-heterocyclic carbenes (NHCs) with sulfoxide moieties, in palladium- and gold-catalyzed reactions, respectively. acs.orgacs.orgoup.com This body of work suggests that ligands derived from this compound could be valuable in developing new catalytic systems.
Studies in Interface Chemistry (e.g., Corrosion Inhibition Mechanisms on Metal Surfaces)
Organic compounds containing heteroatoms like sulfur and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. rsc.orgnih.govresearchgate.netresearchgate.net Benzoic acid and its derivatives have been successfully shown to inhibit the corrosion of steel and aluminum alloys. rsc.orgampp.orgresearchgate.net The mechanism typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.netekb.eg
This compound possesses several features that suggest it could be a potent corrosion inhibitor:
Aromatic Ring : The π-electrons of the benzene (B151609) ring can interact with the vacant d-orbitals of metal atoms.
Carboxylate Group : The carboxylic acid can coordinate strongly with the metal surface.
Sulfoxide and Nitrile Groups : The lone pair electrons on the oxygen, sulfur, and nitrogen atoms provide additional sites for adsorption onto the metal surface. nih.govresearchgate.net
Studies on diphenyl sulfoxide have demonstrated its anticorrosive properties, with effectiveness influenced by the electron density on the sulfur atom. nih.gov The combination of these functional groups in a single molecule could lead to synergistic effects and high inhibition efficiency.
| Inhibitor Compound | Maximum Inhibition Efficiency (%) | Metal Alloy | Corrosive Medium |
|---|---|---|---|
| Benzoic Acid | ~20% | 1060 Aluminum | 20% Nitric Acid |
| p-Hydroxy Benzoic Acid | ~52% | 1070 Aluminum | 20% Nitric Acid |
| 2,4-Dihydroxy Benzoic Acid | ~62% | 1070 Aluminum | 20% Nitric Acid |
| 3,4,5-Trihydroxy Benzoic Acid | ~72% | 1070 Aluminum | 20% Nitric Acid |
| o-Amino Benzoic Acid | > m- or p-amino | 1050 Aluminum | Not Specified |
Data compiled from studies on benzoic acid derivatives, illustrating the impact of functional groups on inhibition performance. ampp.orgresearchgate.net
Exploration in Advanced Separation Technologies
The polarity of the sulfoxide group can be exploited in advanced separation technologies. One prominent example is the oxidative desulfurization (ODS) of fuels, where sulfur-containing compounds (sulfides) are oxidized to their more polar sulfoxide and sulfone analogues. scielo.brresearchgate.net These oxidized compounds can then be easily separated from the nonpolar fuel matrix by methods like solvent extraction or adsorption. scielo.brresearchgate.net
The bifunctional nature of this compound, with its polar sulfoxide and acidic carboxylate groups, could make it useful in separation science. It could potentially be used as a selective extractant for metal ions or as a stationary phase in chromatography for separating specific classes of molecules. The separation of sulfoxides themselves has been accomplished using techniques like gas chromatography. acs.org
Concluding Perspectives and Future Research Trajectories for 4 Cyanomethanesulfinyl Benzoic Acid
Unexplored Synthetic Routes and Methodological Innovations
While standard synthetic routes to aryl sulfoxides and nitriles are well-established, the specific synthesis of 4-(cyanomethanesulfinyl)benzoic acid presents opportunities for methodological innovation. Future research could focus on the development of more efficient, stereoselective, and environmentally benign synthetic strategies.
Asymmetric Synthesis: The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of catalytic asymmetric oxidation of the corresponding sulfide (B99878), 4-(cyanomethylthio)benzoic acid, would be a significant advancement. wikipedia.orgmdpi.com This could employ chiral transition metal catalysts or biocatalytic approaches using enzymes to achieve high enantiomeric excess.
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, such as temperature and reaction time, which is particularly important for managing the potentially exothermic oxidation of the sulfide precursor and preventing over-oxidation to the sulfone. wikipedia.org This methodology could also enhance the safety and scalability of the synthesis.
Novel Reagents: Exploration of novel and milder oxidizing agents for the conversion of the sulfide to the sulfoxide (B87167) could lead to higher yields and cleaner reaction profiles. Additionally, alternative methods for introducing the cyanomethylthio group onto the benzoic acid scaffold could be investigated, potentially bypassing multi-step sequences. organic-chemistry.org
| Potential Synthetic Innovation | Objective | Potential Advantages |
| Catalytic Asymmetric Oxidation | Access to enantiomerically pure this compound. | Enables stereospecific applications, particularly in pharmaceuticals. |
| Continuous Flow Synthesis | Improved reaction control and scalability. | Enhanced safety, purity, and potential for large-scale production. |
| Biocatalysis | Environmentally friendly and highly selective synthesis. | Use of renewable catalysts (enzymes) under mild conditions. |
Elucidation of Remaining Mechanistic Ambiguities and Complex Reaction Pathways
The interplay between the three functional groups in this compound suggests the potential for complex and mechanistically intriguing reaction pathways that warrant further investigation.
Intramolecular Interactions: The proximity of the acidic carboxylic group and the basic oxygen of the sulfoxide may lead to intramolecular hydrogen bonding, influencing the compound's conformation and reactivity. Studies could explore how these interactions affect the reactivity of the nitrile and sulfinyl groups.
Pummerer-type Rearrangements: Under certain conditions, sulfoxides can undergo Pummerer rearrangements. Investigating the behavior of this compound under such conditions could reveal novel transformation pathways, potentially leading to the synthesis of new functionalized benzoic acid derivatives.
Thermal and Photochemical Reactivity: The thermal stability of the compound and its decomposition pathways are currently unknown. acs.orgastrochymist.org Photochemical studies could also be of interest, as organosulfur compounds can exhibit interesting photochemical properties.
Isotopic Labeling Studies: To unambiguously determine reaction mechanisms, isotopic labeling studies could be employed. nih.govresearchgate.net For instance, using 18O-labeled oxidants in the synthesis could help to trace the oxygen atom in subsequent reactions of the sulfoxide.
Development of Predictive Models for Reactivity and Transformations
Computational chemistry and machine learning offer powerful tools for predicting the properties and reactivity of molecules, which can guide and accelerate experimental research.
Density Functional Theory (DFT) Calculations: DFT studies can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. preprints.orgacs.org These calculations can provide insights into the most reactive sites of the molecule and predict its behavior in different chemical environments.
Reaction Pathway Modeling: Computational modeling can be used to explore the energy profiles of potential reaction pathways, helping to identify the most likely mechanisms for observed transformations and to predict the feasibility of new reactions.
Machine Learning for Property Prediction: By building a dataset of related organosulfur-nitrile compounds and their properties, machine learning models could be trained to predict the reactivity, solubility, and other key characteristics of new derivatives of this compound. acs.org
| Computational Approach | Research Goal | Expected Outcome |
| DFT Calculations | Understanding electronic structure and reactivity. | Prediction of reactive sites and spectroscopic properties. |
| Reaction Pathway Modeling | Elucidation of reaction mechanisms. | Identification of transition states and reaction intermediates. |
| Machine Learning Models | Prediction of physicochemical properties. | Accelerated discovery of derivatives with desired properties. |
Expanding Applications in Emerging Chemical Fields
The unique combination of functional groups in this compound makes it a promising candidate for a variety of applications.
Pharmaceutical and Agrochemical Synthesis: The benzoic acid moiety is a common scaffold in many biologically active compounds. nih.govnih.govpreprints.org The sulfoxide and nitrile groups can serve as versatile handles for further functionalization, allowing for the synthesis of libraries of new compounds for screening as potential drugs or agrochemicals. researchgate.netresearchgate.netnih.gov The chiral nature of the sulfoxide could also be exploited as a chiral auxiliary in asymmetric synthesis. nih.gov
Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals and polymers. The polarity and functionality of this compound could be leveraged to create new materials with interesting optical or electronic properties.
Coordination Chemistry: The oxygen atom of the sulfoxide and the nitrogen of the nitrile can act as ligands for metal ions. This suggests that this compound could be used to synthesize novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.
Challenges and Opportunities in the Study of Complex Organosulfur-Nitrile Compounds
The study of multifunctional compounds like this compound is not without its challenges, but these challenges also present opportunities for scientific advancement.
Chemoselectivity: A key challenge in the reactions of this molecule will be achieving chemoselectivity, i.e., selectively reacting one functional group in the presence of others. Developing new selective reagents and reaction conditions will be a significant area of research.
Analytical Characterization: The presence of multiple functional groups can complicate the analysis and characterization of reaction products. copernicus.orgcopernicus.orgescholarship.org This necessitates the use of advanced analytical techniques, such as multi-dimensional NMR and high-resolution mass spectrometry, and may spur the development of new analytical methods.
Toxicity and Environmental Impact: As with any new chemical entity, the toxicological properties and environmental fate of this compound and its derivatives will need to be carefully evaluated. This represents an opportunity to apply green chemistry principles in the design of future applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(cyanomethanesulfinyl)benzoic acid, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis of sulfinyl-containing benzoic acid derivatives typically involves introducing the sulfinyl group via oxidation of thioether precursors or coupling reactions. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) can attach aromatic moieties . Optimization includes:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst loading : Use 2–5 mol% Pd(PPh₃)₄ for efficient coupling .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm proton environments and carbon hybridization. The sulfinyl group’s deshielding effect appears at ~2.8–3.5 ppm (¹H) and 40–50 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- X-ray Diffraction (XRD) : For crystallographic analysis, use SHELXTL or WinGX for structure solution and refinement. Anisotropic displacement parameters clarify sulfinyl group geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the sulfinyl group's conformation?
- Methodological Answer :
- Hybrid DFT/MD Simulations : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict ground-state conformers. Compare with molecular dynamics (MD) trajectories to assess thermal fluctuations .
- Synchrotron XRD : Collect high-resolution (<1.0 Å) data to detect subtle electron density variations. Use Olex2 or SHELXL for multipole refinement .
- Torsional Angle Analysis : Overlay experimental (XRD) and computational (DFT) structures in Mercury software to identify discrepancies in C-S-O-C dihedral angles .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies, particularly with non-linear kinetic data?
- Methodological Answer :
- Enzyme Assays : Conduct steady-state kinetics (e.g., cytochrome P450 inhibition) using varying substrate concentrations. Fit data to Hill or Michaelis-Menten models to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to identify allosteric interactions.
- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme binding. Cross-validate with site-directed mutagenesis (e.g., Ala-scanning of active sites) .
Q. How should researchers design multi-technique experiments to address discrepancies in molecular geometry determinations?
- Methodological Answer :
- Integrated Workflow :
NMR Crystallography : Combine solid-state NMR (¹³C CP/MAS) with powder XRD to resolve polymorphism .
Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) detects conformational exchange in solution (e.g., sulfinyl inversion barriers) .
Complementary DFT : Validate experimental geometries using B3LYP-optimized structures in Gaussian 16 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
